(3-Bromophenyl)(4-chlorophenyl)methanol
Overview
Description
(3-Bromophenyl)(4-chlorophenyl)methanol: is an organic compound characterized by the presence of a bromine atom on the third carbon of a phenyl ring and a chlorine atom on the fourth carbon of another phenyl ring, both attached to a central methanol group. This compound is part of the broader class of aromatic alcohols and exhibits unique chemical properties due to the presence of halogen substituents on the aromatic rings.
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized by sequentially brominating and chlorinating phenol derivatives. This involves the use of bromine and chlorine in the presence of a suitable catalyst.
Grignard Reaction: Another method involves the reaction of a Grignard reagent derived from bromobenzene with a chlorophenyl magnesium halide, followed by the addition of formaldehyde and subsequent hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for precise control of reaction conditions, ensuring high yield and purity. Advanced purification techniques such as column chromatography are employed to isolate the final product.
Chemical Reactions Analysis
(3-Bromophenyl)(4-chlorophenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives.
Substitution Reactions: Halogen atoms on the aromatic rings can be substituted with other functional groups, such as nitro groups or alkyl chains.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or Friedel-Crafts alkylation with alkyl halides and aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: (3-Bromophenyl)(4-chlorophenyl)carboxylic acid.
Reduction: (3-Bromophenyl)(4-chlorophenyl)methane.
Substitution: Nitro-substituted or alkyl-substituted derivatives.
Scientific Research Applications
(3-Bromophenyl)(4-chlorophenyl)methanol: has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
(3-Bromophenyl)(4-chlorophenyl)methanol: is compared with other similar compounds, such as (3-Bromophenyl)(3-chlorophenyl)methanol and (3-Bromophenyl)(2-chlorophenyl)methanol . The uniqueness of This compound lies in the specific positioning of the halogen atoms, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
(3-Bromophenyl)(3-chlorophenyl)methanol
(3-Bromophenyl)(2-chlorophenyl)methanol
(2-Bromophenyl)(4-chlorophenyl)methanol
(2-Bromophenyl)(2-chlorophenyl)methanol
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Properties
IUPAC Name |
(3-bromophenyl)-(4-chlorophenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSGBZHTEINMGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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